1,3-Propanedione, 2-methoxy-1,3-diphenyl-
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Overview
Description
1,3-Propanedione, 2-methoxy-1,3-diphenyl- is a chemical compound with the molecular formula C16H14O3 It is known for its unique structure, which includes two phenyl groups and a methoxy group attached to a propanedione backbone
Preparation Methods
The synthesis of 1,3-Propanedione, 2-methoxy-1,3-diphenyl- typically involves the reaction of acetophenone with methyl benzoate in the presence of a base such as calcium oxide. The reaction is carried out under an inert nitrogen atmosphere at elevated temperatures ranging from 150°C to 200°C for several hours. During the reaction, methyl alcohol is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
1,3-Propanedione, 2-methoxy-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1,3-Propanedione, 2-methoxy-1,3-diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in inhibiting tumorigenesis and acting as an antitumor agent.
Medicine: Its properties are being explored for potential therapeutic applications, including cancer treatment.
Industry: It is used in the production of perfumes and as a heat stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 2-methoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. It can activate or inhibit specific pathways, leading to its observed biological effects. For example, it has been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress .
Comparison with Similar Compounds
1,3-Propanedione, 2-methoxy-1,3-diphenyl- can be compared with other similar compounds such as:
1,3-Diphenyl-1,3-propanedione:
2-Methyl-1,3-diphenyl-1,3-propanedione: This compound has a methyl group instead of a methoxy group, leading to different chemical properties.
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and applications.
Properties
CAS No. |
56007-76-2 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-methoxy-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C16H14O3/c1-19-16(14(17)12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,16H,1H3 |
InChI Key |
HIPQTCQUXOFTFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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